methyl 2-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
The synthesis of methyl 2-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized through a condensation reaction involving a suitable aldehyde and a guanidine derivative.
Coupling of the Rings: The benzodioxole and pyrimidine rings are coupled through a hydrazone formation reaction, where the hydrazine derivative reacts with the aldehyde group on the benzodioxole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Methyl 2-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester group and formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring may interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Methyl 2-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate can be compared with similar compounds such as:
Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound also contains a benzodioxole ring but lacks the pyrimidine and trifluoromethyl groups, making it less versatile in terms of biological activity.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound has a similar benzodioxole ring but differs in its overall structure and lacks the pyrimidine and trifluoromethyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O4/c1-8(9-3-4-11-12(5-9)27-7-26-11)22-23-15-20-6-10(14(24)25-2)13(21-15)16(17,18)19/h3-6H,7H2,1-2H3,(H,20,21,23)/b22-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKADDRIUMILGS-GZIVZEMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C(=N1)C(F)(F)F)C(=O)OC)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=C(C(=N1)C(F)(F)F)C(=O)OC)/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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